![molecular formula C9H13N4NaO4S2 B1406871 Sodium;[4-[(carbamothioylhydrazinylidene)methyl]anilino]methanesulfonate;hydrate CAS No. 1452482-60-8](/img/structure/B1406871.png)
Sodium;[4-[(carbamothioylhydrazinylidene)methyl]anilino]methanesulfonate;hydrate
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for Sodium;[4-[(carbamothioylhydrazinylidene)methyl]anilino]methanesulfonate;hydrate were not found, related compounds such as sodium sulfinates are generally prepared by treating an alcohol and methanesulfonyl chloride in the presence of a base .Physical And Chemical Properties Analysis
All matter has physical and chemical properties. Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . The specific physical and chemical properties of Sodium;[4-[(carbamothioylhydrazinylidene)methyl]anilino]methanesulfonate;hydrate were not found in the search results.Applications De Recherche Scientifique
MTT Assay in Drug Discovery
The MTT assay is a cornerstone technique in drug discovery due to its simplicity, reliability, and sensitivity. It’s used to assess the cytotoxicity of compounds, which is crucial for evaluating potential anticancer agents. The assay measures cell viability by metabolically active cells reducing the MTT reagent to formazan, indicating cell health .
MTT Assay in Toxicology
In toxicology, the MTT assay plays a vital role in toxicity testing. It helps determine the safe dosage of chemicals and pharmaceuticals by measuring their toxic effects on cell viability .
MTT Assay in Basic Research
This assay is also a staple in basic research laboratories. It evaluates cell growth and viability across various experimental conditions and cell types, providing insights into cellular processes .
MTT Assay in Stem Cell Research
Stem cell research benefits from the MTT assay’s ability to measure cell viability quantitatively. It’s particularly useful for analyzing stem cell survival and proliferation under different experimental conditions .
MTT Assay in Antigrowth Effects Evaluation
The MTT assay is instrumental in screening primary therapeutics for their antigrowth effects on cells. This is essential for developing treatments that inhibit cell proliferation in diseases like cancer .
MTT Assay for Metabolic Activity Measurement
The assay is used to measure cellular metabolic activity as an indicator of cell health. Active metabolism reduces the MTT reagent to formazan, which correlates with the number of viable cells .
Mécanisme D'action
Target of Action
The compound’s primary targets are α-adrenoreceptors on the surface of platelets . These receptors play a crucial role in platelet aggregation, which is a key step in the formation of blood clots.
Mode of Action
The compound interacts with its targets by promoting clotting and preventing blood loss from open wounds . It is an oxidation product of adrenaline, which enhances the microcirculatory tone .
Biochemical Pathways
It is known that the compound’s action leads to an increase in platelet aggregation, which is a crucial step in the formation of blood clots .
Pharmacokinetics
As a hemostatic agent, it is likely to have a rapid onset of action and a relatively short half-life .
Result of Action
The primary result of the compound’s action is the prevention of blood loss from open wounds. By promoting clotting and enhancing the microcirculatory tone, the compound helps to quickly seal off damaged blood vessels and prevent further bleeding .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of other medications, the pH of the environment, and the patient’s overall health status can all impact the compound’s effectiveness .
Propriétés
IUPAC Name |
sodium;[4-[(carbamothioylhydrazinylidene)methyl]anilino]methanesulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3S2.Na.H2O/c10-9(17)13-12-5-7-1-3-8(4-2-7)11-6-18(14,15)16;;/h1-5,11H,6H2,(H3,10,13,17)(H,14,15,16);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBNHZDWQUMRFH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=S)N)NCS(=O)(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N4NaO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;[4-[(carbamothioylhydrazinylidene)methyl]anilino]methanesulfonate;hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one hydrochloride](/img/structure/B1406788.png)
![ethyl (2E)-[1-(2-fluorobenzyl)imidazolidin-2-ylidene]ethanoate](/img/structure/B1406790.png)
![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1406791.png)
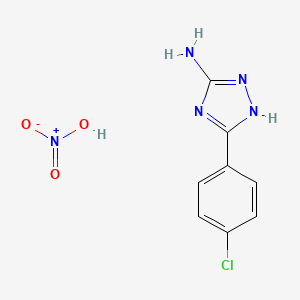
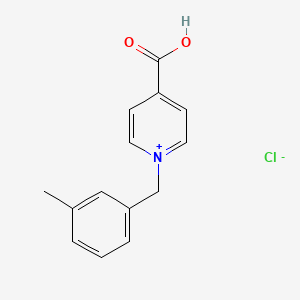
![1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1406794.png)
![1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane hydrochloride](/img/structure/B1406795.png)
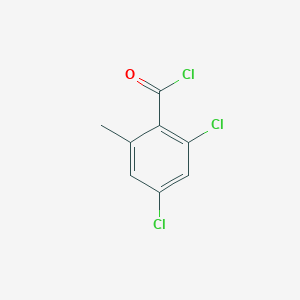
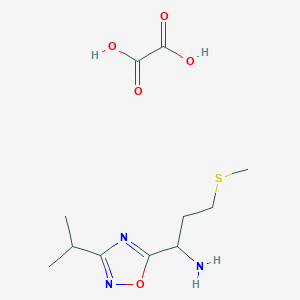
![8-Methyl-3,8-diaza-bicyclo[4.2.0]octane](/img/structure/B1406800.png)
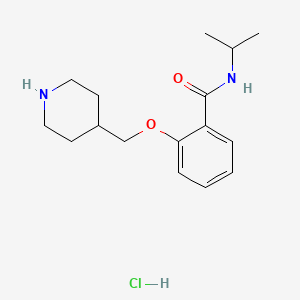
![Ethyl 4-[(2-chlorobenzyl)amino]-butanoate hydrochloride](/img/structure/B1406807.png)
![1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1406809.png)
![[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B1406811.png)